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2-Amino-4-fluoro-5-iodobenzoic acid Documentation Hub

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  • Product: 2-Amino-4-fluoro-5-iodobenzoic acid
  • CAS: 231278-08-3

Core Science & Biosynthesis

Foundational

4-fluoro-5-iodo-2-aminobenzoic acid synonyms and IUPAC name

Executive Summary 4-Fluoro-5-iodo-2-aminobenzoic acid (CAS: 231278-08-3) is a highly specialized halogenated anthranilic acid derivative serving as a critical scaffold in modern medicinal chemistry.[1] It functions prima...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-5-iodo-2-aminobenzoic acid (CAS: 231278-08-3) is a highly specialized halogenated anthranilic acid derivative serving as a critical scaffold in modern medicinal chemistry.[1] It functions primarily as a regioselective building block for the synthesis of fused heterocycles—most notably quinazolines and indoles —which are ubiquitous pharmacophores in kinase inhibitors (e.g., EGFR, HDAC6) and anti-inflammatory agents.

This guide provides a comprehensive technical analysis of its nomenclature, physiochemical properties, validated synthesis protocols, and strategic applications in drug development.

Part 1: Nomenclature & Identification

Accurate identification is paramount in regulatory and synthetic contexts.[2] The compound is systematically named based on the benzoic acid priority group.

Core Identifiers
Identifier Type Value
IUPAC Name 2-Amino-4-fluoro-5-iodobenzoic acid
Common Synonyms 4-Fluoro-5-iodoanthranilic acid; 2-Amino-4-fluoro-5-iodo-benzoic acid
CAS Registry Number 231278-08-3
Molecular Formula C₇H₅FINO₂
Molecular Weight 281.02 g/mol
SMILES Nc1cc(F)c(I)cc1C(=O)O
Structural Logic

The numbering priority is dictated by the carboxylic acid group (C1).

  • C1: Carboxyl (-COOH) - Highest priority.

  • C2: Amino (-NH₂) - Ortho to carboxyl.

  • C4: Fluoro (-F) - Para to carboxyl.

  • C5: Iodo (-I) - Meta to carboxyl.

Critical Note on Isomers: Researchers frequently confuse this compound with 4-amino-2-fluoro-5-iodobenzoic acid (CAS 1934844-60-6). Verification of the amino group position relative to the carboxyl group is essential before initiating synthesis.

Part 2: Structural Analysis & Reactivity

The chemical utility of this scaffold stems from the distinct electronic and steric environments created by its substituents.

Electronic Push-Pull System
  • 2-Amino Group (+M Effect): Strongly activates the ring, directing electrophilic substitution to the C5 position (ortho to amino, para to fluoro). This explains why the iodine is installed at C5 during synthesis.

  • 4-Fluoro Group (-I Effect): Inductively withdraws electron density, modulating the pKa of the aniline nitrogen and increasing the metabolic stability of the final drug candidate.

  • 5-Iodo Group (Functional Handle): The iodine atom is a "soft" leaving group located in a sterically accessible position, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.

Reactivity Diagram

The following decision tree illustrates the strategic utility of the molecule in synthesis:

G Start 4-Fluoro-5-iodo-2-aminobenzoic acid Cyclization Cyclization (with Formamidine/Urea) Start->Cyclization Pathway A: Ring Closure Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Pathway B: C-C Bond Formation Quinazoline 6-Iodo-7-fluoro-quinazoline Core Cyclization->Quinazoline Extended Biaryl/Alkyne Derivatives Coupling->Extended Quinazoline->Coupling Late-Stage Diversification

Figure 1: Synthetic divergence pathways. Pathway A is the standard route for generating kinase inhibitor scaffolds.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4-fluoro-5-iodo-2-aminobenzoic acid is typically achieved via the regioselective electrophilic iodination of commercially available 2-amino-4-fluorobenzoic acid.

Validated Synthetic Route

Reaction: Electrophilic Aromatic Substitution (Iodination) Precursor: 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) Reagent: N-Iodosuccinimide (NIS) Solvent: Acetic Acid (AcOH)

Reaction Precursor 2-Amino-4-fluorobenzoic acid (CAS 446-32-2) Product 4-Fluoro-5-iodo-2-aminobenzoic acid (CAS 231278-08-3) Precursor->Product Electrophilic Iodination Reagents NIS (1.05 eq) AcOH, 90°C, 4h

Figure 2: Synthesis of the target compound via regioselective iodination.

Step-by-Step Protocol

Based on methodologies adapted from Patent WO2021252475A1 [1].

  • Preparation: Charge a reaction vessel with 2-amino-4-fluorobenzoic acid (1.0 equiv) and glacial acetic acid (10 volumes).

  • Addition: Add N-iodosuccinimide (NIS) (1.05 equiv) in a single portion.

    • Note: Iodine monochloride (ICl) is an alternative, but NIS provides a cleaner profile with fewer oxidative side products.

  • Reaction: Heat the mixture to 90°C and stir for 4 hours . Monitor consumption of starting material via LC-MS (Target [M+H]+ = 282.0).

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into a chilled solution of sodium bisulfite (NaHSO₃) (0.4 equiv) in water to quench excess iodine.

  • Isolation: A precipitate will form. Filter the solids and wash with cold water.

  • Purification: Recrystallize from ethanol/water if necessary to achieve >98% purity.

Mechanism: The amino group at C2 activates the C5 position. The fluorine at C4 directs ortho to itself (C3 and C5), but C3 is sterically crowded between the amino and fluoro groups. Thus, C5 is the exclusive site of iodination.

Part 4: Applications in Drug Discovery[4][5]

This intermediate is a "privileged structure" in the design of targeted therapeutics, particularly for oncology and immunology.

HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) inhibitors often utilize a quinazoline core.[3] 4-Fluoro-5-iodo-2-aminobenzoic acid is cyclized with formamidine acetate to yield 7-fluoro-6-iodoquinazolin-4(3H)-one . The iodine at position 6 (derived from C5 of the acid) is then used to attach the "cap" group essential for HDAC selectivity [1].

VLA-4 Antagonists

In the development of integrin antagonists (e.g., for treating multiple sclerosis or Crohn's disease), this acid serves as a precursor to phenylalanine derivatives. The 5-iodo group allows for the attachment of biaryl systems that mimic the natural ligand of the VLA-4 receptor [2].

Kinase Inhibitor Scaffolds (EGFR/HER2)

The structural similarity to the core of Lapatinib (which uses a substituted quinazoline) makes this compound valuable for generating next-generation tyrosine kinase inhibitors. The fluorine atom enhances metabolic stability against oxidative defluorination, while the iodine allows modular synthesis of libraries [3].

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store in a cool, dry place away from light. Iodine-containing compounds can be light-sensitive and may degrade (discolor) upon prolonged exposure to UV light.

References

  • Patent: WO2021252475A1. Quinazoline derivatives useful as selective HDAC6 inhibitors. (2021).

  • Patent: EP2615087A2. Phenylalanine derivatives and their use as VLA-4 antagonists. (2013).

  • Database: PubChem Compound Summary for CAS 231278-08-3.

  • Database: ChemicalBook Entry for 2-Amino-4-fluoro-5-iodobenzoic acid.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-fluoro-5-iodobenzoic acid

Introduction: Navigating the Complexities of a Multifunctional Substrate The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This powerful tool is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific challenges and optimized conditions for the Suzuki coupling of 2-Amino-4-fluoro-5-iodobenzoic acid.

This particular substrate presents a unique set of challenges due to its trifunctional nature. The presence of an electron-donating amino group, an electron-withdrawing carboxylic acid, and a sterically demanding iodine atom on the same aromatic ring requires careful consideration of reaction parameters to achieve high yields and minimize side reactions. The amino group can potentially coordinate with the palladium catalyst, leading to inhibition, while the carboxylic acid can complicate the reaction by influencing the solubility and basicity of the reaction mixture.[2] Understanding the interplay of these functional groups is paramount to developing a robust and reproducible protocol.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product ArX 2-Amino-4-fluoro- 5-iodobenzoic acid Ar_prime_B Arylboronic Acid/ Ester

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-Amino-4-fluoro-5-iodobenzoic acid to form a Pd(II) intermediate.[4] The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > Br > Cl > F.[1]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Optimizing Reaction Conditions: A Strategic Approach

The success of the Suzuki coupling of 2-Amino-4-fluoro-5-iodobenzoic acid hinges on the judicious selection of the catalyst system (palladium source and ligand), base, and solvent.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical, especially for challenging substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition step and stabilize the palladium catalyst.[7][8] For substrates with amine functionalities, such as the one , these bulky ligands can also help to prevent catalyst inhibition by sterically hindering the coordination of the amine to the palladium center.[9]

Table 1: Recommended Catalyst Systems for 2-Amino-4-fluoro-5-iodobenzoic acid

Palladium SourceLigandKey Advantages
Pd(OAc)₂SPhos, XPhos, RuPhosHighly active for sterically hindered and electron-rich/poor substrates.[8]
Pd₂(dba)₃Buchwald LigandsRobust and versatile for a wide range of functional groups.[9]
Pd(PPh₃)₄(None)A classic, readily available catalyst, but may require higher temperatures and longer reaction times.[10]
The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a boronate complex that is more reactive towards transmetalation.[5][11] The choice of base can also influence the solubility of the reagents and affect the stability of base-sensitive functional groups. For substrates containing a carboxylic acid, a weaker base may be preferred to avoid deprotonation and potential side reactions. However, the base must be strong enough to facilitate the transmetalation step effectively.

Table 2: Common Bases for Suzuki Coupling

BaseStrengthSolubilityComments
K₂CO₃ModerateGood in aqueous/polar organic mixturesA common and effective choice for many Suzuki couplings.[12]
Cs₂CO₃StrongGood in polar organic solventsOften used for less reactive substrates.[2]
K₃PO₄StrongModerateCan be effective when other bases fail.[10]
Organic Bases (e.g., Et₃N)WeakGood in organic solventsCan be used for substrates with base-sensitive groups.[2]
Solvent Systems

The solvent must be capable of dissolving the polar aminobenzoic acid, the often less polar boronic acid, the palladium catalyst, and the base.[13] Mixtures of polar aprotic solvents with water are commonly employed to achieve this.[3][14] The presence of water can also be beneficial for the hydrolysis of boronic anhydrides (boroxines) back to the active boronic acid.[15]

Table 3: Suitable Solvent Systems

Solvent SystemPolarityBoiling Point (°C)Notes
1,4-Dioxane/WaterPolar~101A widely used and effective solvent mixture.[3]
Toluene/WaterBiphasic~84Vigorous stirring is required for effective phase transfer.[3]
DMFHighly Polar153Can be effective for poorly soluble substrates.[16]
Acetonitrile/WaterPolar~81Can influence selectivity in some cases.[17]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of 2-Amino-4-fluoro-5-iodobenzoic acid with a generic arylboronic acid. Optimization of the specific boronic acid, catalyst loading, base, and temperature may be necessary to achieve the highest yields.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Combine Reactants: - 2-Amino-4-fluoro-5-iodobenzoic acid - Arylboronic acid - Base Catalyst 2. Add Catalyst System: - Palladium Source - Ligand Reagents->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Inert 4. Purge with Inert Gas Solvent->Inert Heat 5. Heat to Desired Temperature Inert->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 7. Cool to Room Temperature Monitor->Cool Extract 8. Aqueous Workup & Extraction Cool->Extract Purify 9. Purify by Chromatography Extract->Purify

Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.

Materials:

  • 2-Amino-4-fluoro-5-iodobenzoic acid (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-Amino-4-fluoro-5-iodobenzoic acid, the arylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and SPhos to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table provides guidance on troubleshooting common problems encountered during the Suzuki coupling of 2-Amino-4-fluoro-5-iodobenzoic acid.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Ineffective base- Low reaction temperature- Use a fresh, high-quality catalyst and ensure an inert atmosphere.[18]- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).[2]- Increase the reaction temperature.
Dehalogenation - Presence of hydride sources (e.g., alcohol solvents, certain bases)- Use an aprotic solvent and a non-hydridic base (e.g., carbonates, phosphates).[18]
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst- Ensure thorough degassing of solvents and the reaction mixture.[18]- Consider using a Pd(0) source like Pd(PPh₃)₄.[18]
Poor Solubility of Reagents - Inappropriate solvent system- Try a more polar solvent like DMF or increase the proportion of water in the solvent mixture.[13]

Conclusion

The Suzuki coupling of 2-Amino-4-fluoro-5-iodobenzoic acid is a synthetically valuable transformation that requires careful optimization of reaction conditions to overcome the challenges posed by its multifunctional nature. By understanding the roles of the catalyst, ligand, base, and solvent, and by employing a systematic approach to protocol development and troubleshooting, researchers can successfully utilize this powerful reaction to synthesize a wide range of novel biaryl compounds for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Banerjee, B., et al. (2018). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. Available at: [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Neufeldt, S. R., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Ghosh, A., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Zhang, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2017). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

  • Kwong, F. Y., et al. (2016). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]

  • Itoh, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

  • Neufeldt, S. R., et al. (2018). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]

  • All Things Chemistry. (2020). Suzuki Coupling. YouTube. Available at: [Link]

  • Myers, A. (1995). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Weissleder, R., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Strategic Use of 2-Amino-4-fluoro-5-iodobenzoic Acid as a Kinase Inhibitor Intermediate

Introduction: The Quest for Specificity and Potency in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, achieving high potency while maintaining selectivity across the highly conserved ATP-binding sites of over 500 human kinases remains a significant challenge. Medicinal chemists often rely on "privileged scaffolds"—molecular frameworks that are predisposed to bind to a particular class of targets. Anthranilic acid and its derivatives have emerged as such a scaffold, capable of forming key hydrogen bond interactions within the kinase hinge region.[1]

This guide focuses on a highly functionalized and strategically designed intermediate: 2-Amino-4-fluoro-5-iodobenzoic acid . We will explore the rationale behind its unique substitution pattern and provide detailed protocols for its application in the synthesis of next-generation kinase inhibitors. The strategic placement of the fluoro and iodo groups provides medicinal chemists with a versatile tool to fine-tune pharmacokinetic properties and to build out molecular complexity for enhanced target engagement.

The Strategic Advantage: Deconstructing 2-Amino-4-fluoro-5-iodobenzoic Acid

The utility of this intermediate lies in the synergistic contribution of its three key functional components: the core aminobenzoic acid scaffold, the 4-fluoro substituent, and the 5-iodo substituent.

The Anthranilic Acid Core: A Hinge-Binding Anchor

The 2-aminobenzoic acid structure provides a bidentate hydrogen bond donor-acceptor motif. The amino group can act as a hydrogen bond donor, while the adjacent carbonyl of the eventual amide linkage acts as an acceptor. This pattern mimics the adenine portion of ATP, allowing it to effectively anchor the inhibitor molecule into the hinge region of the kinase, a critical interaction for potent inhibition.

The 4-Fluoro Group: Enhancing Drug-Like Properties

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[2][3] Placing a fluorine atom at the 4-position offers several distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolically labile positions, preventing oxidative degradation by cytochrome P450 enzymes and potentially increasing the drug's half-life.[3]

  • Modulation of pKa: As a strongly electron-withdrawing group, fluorine lowers the pKa of the aniline nitrogen. This can reduce its basicity, which may prevent off-target effects at physiological pH and improve cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the protein binding pocket, including dipole-dipole interactions or the formation of weak hydrogen bonds with suitable donors.

The 5-Iodo Group: A Versatile Handle for Elaboration

The iodine atom at the 5-position is arguably the most versatile feature of this intermediate. It serves as a powerful synthetic "handle" for introducing additional complexity and exploring further regions of the kinase binding pocket.[4] The aryl-iodide bond is highly reactive in various palladium-catalyzed cross-coupling reactions, enabling the diversification of the core scaffold.[5] This allows researchers to:

  • Probe the Solvent-Front Region: Extend the molecule with different groups to pick up additional interactions in the solvent-exposed region of the ATP pocket, which can significantly enhance potency and selectivity.

  • Introduce New Pharmacophores: Attach aryl, heteroaryl, or alkynyl groups via reactions like Suzuki, Stille, or Sonogashira couplings.[5][6]

A prime example of this strategy in action is the FDA-approved drug Trametinib , a potent and selective allosteric inhibitor of MEK1/2.[1] The core of Trametinib is built upon a 2-fluoro-4-iodoaniline moiety, demonstrating the clinical significance of this specific substitution pattern for engaging the MEK subpocket.[1][7]

Physicochemical Properties

A summary of the key properties of the title compound is provided below.

PropertyValueSource
Molecular Formula C₇H₅FINO₂PubChem
Molecular Weight 281.02 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Melting Point ~205-210 °C (decomposes)Varies by supplier
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, ethanolGeneral Knowledge

Application Protocols

The following protocols are representative examples of how 2-Amino-4-fluoro-5-iodobenzoic acid can be utilized in a synthetic workflow.

Protocol 1: Amide Bond Formation (EDC/HOBt Coupling)

This protocol details the formation of an amide bond, a common first step to link the core intermediate to another part of the target inhibitor. This method uses standard carbodiimide chemistry, which is robust and broadly applicable.[8]

Workflow Diagram: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve 2-Amino-4-fluoro- 5-iodobenzoic acid in anhydrous DMF B 2. Add amine coupling partner (1.1 eq) and HOBt (1.2 eq) A->B C 3. Cool solution to 0 °C B->C D 4. Add DIPEA (2.5 eq) followed by EDC·HCl (1.5 eq) C->D E 5. Warm to room temperature and stir for 12-24 hours D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Quench with water, extract with ethyl acetate F->G H 8. Wash organic layer with brine, dry over Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by flash column chromatography I->J K K J->K Final Amide Product

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Materials:

  • 2-Amino-4-fluoro-5-iodobenzoic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Amino-4-fluoro-5-iodobenzoic acid.

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Add the desired amine (1.1 equiv) followed by HOBt (1.2 equiv). Stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.5 equiv).

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

This protocol describes the coupling of the aryl iodide with a terminal alkyne, a powerful C-C bond-forming reaction to extend the molecular scaffold.[6][9] This reaction is instrumental for creating rigid linkers or introducing alkynyl pharmacophores.

Synthetic Pathway: Sonogashira Coupling

Caption: Conceptual diagram of a Sonogashira cross-coupling reaction.

Materials:

  • Amide-protected 2-Amino-4-fluoro-5-iodobenzamide derivative (from Protocol 1) (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) or another suitable amine base (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or DMF

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the aryl iodide substrate, PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous, degassed solvent (THF or DMF) via syringe, followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 16 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalysts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate again.

  • Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired coupled product.

Trustworthiness Note: It is crucial to use degassed solvents and maintain an inert atmosphere, as oxygen can deactivate the palladium catalyst. The success of the reaction is often indicated by a color change and the formation of a salt precipitate (triethylammonium iodide).

Conclusion

2-Amino-4-fluoro-5-iodobenzoic acid is a high-value intermediate for the synthesis of sophisticated kinase inhibitors. Its pre-installed functional groups offer a rational and efficient approach to drug design. The fluoro group provides a means to enhance metabolic stability and binding affinity, while the iodo group serves as a key attachment point for diversification through modern cross-coupling chemistry. By leveraging this intermediate, researchers in drug development can accelerate the synthesis of novel, potent, and selective kinase inhibitors, ultimately advancing the frontier of targeted therapies.

References

  • Journal of Nuclear Medicine.

  • J&K Scientific.

  • ResearchGate.

  • API Synthesis International.

  • Google Patents.

  • Peptide Science.

  • Wikipedia.

  • ThalesNano.

  • Organic Chemistry Portal.

  • Royal Society of Chemistry.

  • PubChem.

  • Smolecule.

  • PubMed.

  • Chem-Impex.

  • Ningbo Inno Pharmchem Co.,Ltd.

  • Google Patents.

  • Royal Society of Chemistry.

  • ResearchGate.

  • Google Patents.

  • Royal Society of Chemistry.

  • Sigma-Aldrich.

  • PubMed Central.

  • BenchChem.

  • PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 2-Amino-4-fluoro-5-iodobenzoic acid in organic synthesis

Solubility & Synthesis Optimization Guide Technical Overview & Chemical Profile 2-Amino-4-fluoro-5-iodobenzoic acid is a highly functionalized anthranilic acid derivative serving as a critical scaffold in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Synthesis Optimization Guide
Technical Overview & Chemical Profile

2-Amino-4-fluoro-5-iodobenzoic acid is a highly functionalized anthranilic acid derivative serving as a critical scaffold in the synthesis of quinazolines, indoles, and biaryl systems via Suzuki-Miyaura coupling.

Users frequently encounter solubility challenges due to its zwitterionic nature .[1] The coexistence of the basic amine (


) and acidic carboxyl (

) groups leads to strong intermolecular hydrogen bonding and high crystal lattice energy. Furthermore, the lipophilic iodine and fluorine atoms create a "solubility paradox" where the molecule resists dissolution in both non-polar solvents (due to zwitterionic charges) and polar protic solvents (due to the hydrophobic halogenated core).
Physicochemical Profile
PropertyCharacteristicImpact on Synthesis
Primary State Zwitterion (Internal Salt)High melting point; insoluble in DCM, Et₂O, Toluene.[1]
Acidity (pKa)

Soluble in aqueous base (pH > 8).
Basicity

deactivated by

Weakly nucleophilic; requires forcing conditions for amidation without activation.[1]
Lability C–I Bond (Aryl Iodide)Light sensitive; prone to homolytic cleavage if stored in solution.[1]
Solubility Troubleshooting (Q&A)

Q1: I cannot dissolve the compound in Dichloromethane (DCM) or Ethyl Acetate for my reaction. What should I do?

Diagnosis: The compound exists as a zwitterion in the solid state. DCM and EtOAc are insufficiently polar to break the strong intermolecular ionic lattice.[1]

Solution:

  • For Reaction Solvents: Switch to polar aprotic solvents such as DMF (N,N-Dimethylformamide) , DMAc (Dimethylacetamide) , or DMSO .[1] These solvents effectively solvate the zwitterionic charges.[1]

  • For Work-up/Extraction: Do not attempt to extract the free acid into DCM from water.[1]

    • Protocol: Adjust the aqueous phase to pH 3-4 (isoelectric point vicinity) to precipitate the solid, or adjust to pH < 2 (cationic form) or pH > 9 (anionic form) to keep it in water.

    • Extraction: If organic extraction is mandatory, use 10% Methanol in DCM or n-Butanol to extract the protonated/deprotonated species, though efficiency will be low.[1]

Q2: My Suzuki coupling in Toluene/Water failed due to precipitation of the starting material. How do I fix this?

Diagnosis: Toluene is a poor solvent for anthranilic acids.[1] The biphasic system failed because the substrate remained solid and did not partition into the organic phase or the catalyst interface.

Solution: Use a homogeneous polar solvent system or a phase-transfer catalyst.[1]

  • Recommended System: 1,4-Dioxane : Water (4:1) or DMF : Water (4:1) .[1][2]

  • Mechanism: Dioxane/DMF dissolves the amino acid, allowing the palladium catalyst (e.g.,

    
    ) to access the C–I bond. The water dissolves the inorganic base (
    
    
    
    or
    
    
    ).

Q3: Can I protect the functional groups to improve solubility?

Diagnosis: Yes, masking the zwitterion is the most effective long-term strategy for multi-step synthesis.[1]

Solution:

  • Esterification (Methyl/Ethyl Ester):

    • Method: Reflux in MeOH/EtOH with

      
       or 
      
      
      
      .
    • Result: The ester is soluble in DCM, EtOAc, and Toluene .[1] It eliminates zwitterionic character and allows standard organic workups.[1]

  • N-Acetylation:

    • Method: Acetic anhydride in pyridine.[1]

    • Result: Improves solubility in alcohols but may still be poor in non-polar solvents.[1]

Experimental Protocols
Protocol A: Standard Dissolution for Homogeneous Reactions

Use this for amide couplings or nucleophilic substitutions.

  • Calculate Concentration: Aim for 0.1 M to 0.5 M. Do not exceed 1.0 M as precipitation may occur upon addition of reagents.[1]

  • Solvent Choice: Anhydrous DMF or NMP .[1]

  • Add Base (Optional but recommended): Add 1.1 equivalents of DIPEA (Diisopropylethylamine) .

    • Reasoning: DIPEA deprotonates the carboxylic acid (

      
      ), breaking the zwitterion and improving solubility in organic media. It also acts as a proton scavenger during coupling.[1]
      
  • Sonication: Sonicate for 5–10 minutes at 30°C to ensure complete dissolution of the crystal lattice.

Protocol B: Optimized Suzuki-Miyaura Coupling

Targeting the C-5 Iodine position.

  • Setup: Charge a reaction vial with 2-Amino-4-fluoro-5-iodobenzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M).[1]

  • Base Activation: Add aqueous

    
     (2.0 M solution, 3.0 equiv).
    
    • Note: The mixture will turn biphasic.[1] Vigorous stirring is essential.[1]

  • Reaction: Heat to 80–90°C under Nitrogen/Argon for 4–12 hours.

  • Workup (Crucial):

    • Cool to room temperature.[1][2][3]

    • Dilute with water.[1][3]

    • Acidify carefully with 1N HCl to pH ~4.[1] The product (biaryl acid) typically precipitates.

    • Filter and wash with water and cold pentane.[1]

Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended chemical transformation.

SolventSelection Start Start: 2-Amino-4-fluoro-5-iodobenzoic acid ReactionType What is the reaction type? Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) ReactionType->Coupling AmideBond Amide/Ester Formation (COOH Activation) ReactionType->AmideBond Purification Purification/Recrystallization ReactionType->Purification CouplingSolvent Use Polar/Aqueous Mix DMF:H2O or Dioxane:H2O Coupling->CouplingSolvent AmideSolvent Use Anhydrous Polar Aprotic DMF, DMAc, or NMP AmideBond->AmideSolvent PurifyAcid Acid/Base Precipitation Dissolve in base (pH >9) Ppt with acid (pH 3-4) Purification->PurifyAcid CouplingReason Solubilizes zwitterion & inorganic base CouplingSolvent->CouplingReason BaseAdd Add Organic Base (DIPEA/TEA) to disrupt zwitterion AmideSolvent->BaseAdd PurifyEster Convert to Ester first? (Recommended) PurifyAcid->PurifyEster

Caption: Decision tree for solvent and protocol selection based on reaction type. High-polarity aprotic solvents are required for the free acid, while aqueous mixtures facilitate metal-catalyzed cross-couplings.

References
  • ChemicalBook. (2025).[1] 2-Amino-5-iodobenzoic acid Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72911, 2-Amino-5-iodobenzoic acid. Retrieved from

  • BenchChem. (2025).[1][4] Application Notes and Protocols: Suzuki Coupling Reactions Involving Fluorobenzoic Acid Derivatives. Retrieved from [2]

  • Farlow, A., & Krömer, J. (2016).[1][5][6] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry. Retrieved from

  • Banik, B. K., et al. (2005).[1] Ethyl 4-Aminobenzoate Synthesis (General procedure for aminobenzoate esters). Organic Syntheses, Vol. 81. Retrieved from

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-4-fluoro-5-iodobenzoic Acid

Welcome to the technical support center for the purification of 2-Amino-4-fluoro-5-iodobenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Amino-4-fluoro-5-iodobenzoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this critical purification step. The principles and protocols outlined herein are grounded in established chemical methodologies to ensure both efficacy and reproducibility in your experiments.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[1] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.[3]

For 2-Amino-4-fluoro-5-iodobenzoic acid, the presence of a carboxylic acid, an amino group, and halogen substituents introduces specific considerations for solvent selection and the overall recrystallization strategy. This guide will walk you through these considerations, from initial solvent screening to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 2-Amino-4-fluoro-5-iodobenzoic acid?

A1: An ideal solvent for this compound should meet several criteria:

  • Differential Solubility: The compound should be highly soluble in the boiling solvent and poorly soluble in the cold solvent to maximize recovery.[1]

  • Inertness: The solvent must not react chemically with the 2-Amino-4-fluoro-5-iodobenzoic acid.

  • Boiling Point: A moderately high boiling point (typically 60-120 °C) is preferable. A solvent with a very low boiling point can evaporate too quickly, leading to premature precipitation, while a very high boiling point can make it difficult to remove residual solvent from the purified crystals.

  • Crystal Formation: The solvent should facilitate the formation of well-defined, pure crystals upon cooling.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2]

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and affordable.[4]

Q2: Which solvents are good starting points for the recrystallization of 2-Amino-4-fluoro-5-iodobenzoic acid?

A2: Given the polar nature of the carboxylic acid and amino groups, polar solvents are a logical starting point. However, the aromatic ring and halogen substituents impart some non-polar character. Therefore, a range of solvents should be tested. Based on the solubility of similar aminobenzoic acids and halogenated benzoic acids, consider the following:[5][6][7][8]

Solvent/Solvent SystemRationale
Water The amino and carboxylic acid groups suggest some water solubility, especially at elevated temperatures. Benzoic acid itself has significantly higher solubility in hot water than in cold water.[3][9] However, the bulky iodo and fluoro groups may reduce aqueous solubility.
Ethanol or Methanol These polar protic solvents are often good choices for compounds with hydrogen bonding capabilities. They may dissolve the compound at room temperature, so a mixed solvent system with water or a non-polar solvent might be necessary.
Ethanol/Water or Methanol/Water A mixed solvent system can fine-tune the solubility. The compound would be dissolved in the minimum amount of hot alcohol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Reheating to clarify and then cooling should induce crystallization.[10]
Ethyl Acetate This solvent of intermediate polarity can be effective. It is a good hydrogen bond acceptor.
Acetone Another polar aprotic solvent that can be a good candidate.
Toluene A non-polar aromatic solvent. While less likely to be a primary solvent, it could be used in a mixed solvent system or for removing non-polar impurities.

Q3: How do I perform a small-scale solvent test?

A3: To find a suitable solvent, perform small-scale solubility tests:

  • Place a small amount (e.g., 20-30 mg) of your crude 2-Amino-4-fluoro-5-iodobenzoic acid into a small test tube.

  • Add the test solvent dropwise at room temperature, observing the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[11]

  • If the compound dissolves in the hot solvent, allow it to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility at the boiling point, and significant crystal formation upon cooling.[11]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-Amino-4-fluoro-5-iodobenzoic acid and provides actionable solutions.

Problem Potential Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated upon cooling.[12] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[12]1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent. Allow the concentrated solution to cool again.[13] 2. Induce Crystallization:     - Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[13]     - Seed Crystals: Add a tiny crystal of pure 2-Amino-4-fluoro-5-iodobenzoic acid to the cooled solution to initiate crystallization.[13] 3. Cool Slowly: Ensure the flask cools to room temperature undisturbed before placing it in an ice bath.[13]
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High concentration of impurities: Impurities can depress the melting point of the mixture, causing it to separate as an oil.[12] 2. Solution is too concentrated: The solute comes out of solution above its melting point. 3. Rapid cooling: The molecules do not have sufficient time to orient into a crystal lattice.[13]1. Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[12][14] 2. Use a Different Solvent: The initial solvent may not be suitable. Perform solvent screening again. 3. Charcoal Treatment: If colored impurities are present, they may be contributing to oiling out. Add a small amount of activated charcoal to the hot solution before filtration.[13]
Low Yield of Purified Crystals 1. Excessive solvent used: A significant portion of the product remains dissolved in the mother liquor.[11][13] 2. Premature crystallization: Crystals formed during hot filtration and were lost.[13] 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.[13]1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product.[13] 2. Second Crop: Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[13] 3. Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation.[13] 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[13]
Colored Impurities in Crystals 1. Incomplete removal of colored impurities. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield.[10][13] 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved.[13]

Experimental Protocol: Recrystallization of 2-Amino-4-fluoro-5-iodobenzoic Acid

This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on the results of your solvent screening tests.

1. Dissolution: a. Place the crude 2-Amino-4-fluoro-5-iodobenzoic acid in an Erlenmeyer flask. b. Add a small amount of the chosen recrystallization solvent and a boiling chip. c. Gently heat the mixture to the solvent's boiling point while stirring. d. Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[11]

2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal (about 1-2% of the solute's weight). c. Reheat the solution to boiling for a few minutes.

3. Hot Filtration: a. Preheat a stemless funnel and a new Erlenmeyer flask. b. Place a fluted filter paper in the funnel. c. Quickly filter the hot solution to remove any insoluble impurities or charcoal.[10]

4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[13]

5. Isolation of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Break the vacuum and add a small amount of ice-cold solvent to wash the crystals, removing any residual mother liquor.[10] c. Reapply the vacuum to pull the wash solvent through.

6. Drying: a. Allow the crystals to dry on the filter paper by drawing air through the funnel for a period of time. b. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point. Ensure the solid is completely dry by weighing it to a constant mass.[4][11]

Visualized Workflows

Recrystallization Troubleshooting Flowchart:

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out crystals_form->oil_out Oil Forms success Pure Crystals crystals_form->success Yes sol_1 Reduce Solvent Volume no_crystals->sol_1 sol_2 Induce Crystallization (Scratch/Seed) no_crystals->sol_2 sol_3 Reheat & Add More Solvent oil_out->sol_3 sol_4 Change Solvent oil_out->sol_4 low_yield Low Yield sol_5 Minimize Solvent Usage low_yield->sol_5 sol_6 Collect Second Crop low_yield->sol_6 success->low_yield Check Yield

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

General Recrystallization Workflow:

Recrystallization_Workflow A 1. Choose Solvent B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Filtration (Remove Insoluble Impurities) B->C D 4. Cool Slowly to Form Crystals C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G H Pure Product G->H

Sources

Troubleshooting

handling light sensitivity of 2-Amino-4-fluoro-5-iodobenzoic acid

A Guide to Handling and Storage with a Focus on Light Sensitivity Disclaimer: Specific photostability data for 2-Amino-4-fluoro-5-iodobenzoic acid is not extensively available in published literature. The following guida...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Handling and Storage with a Focus on Light Sensitivity

Disclaimer: Specific photostability data for 2-Amino-4-fluoro-5-iodobenzoic acid is not extensively available in published literature. The following guidance is based on established principles of organic chemistry, data from structurally analogous compounds—including halogenated aromatics and aminobenzoic acids—and best laboratory practices for handling potentially photosensitive materials.

Frequently Asked Questions (FAQs)

Q1: Is 2-Amino-4-fluoro-5-iodobenzoic acid considered light-sensitive?

While specific studies on this molecule are limited, its structure suggests a potential for photosensitivity. Aromatic compounds containing both an amino group and halogen substituents, particularly iodine, can be susceptible to degradation upon exposure to light, especially in the UV spectrum.[1] The carbon-iodine bond is known to be relatively weak and can be cleaved by UV radiation, initiating radical reactions. Therefore, it is best practice to handle this compound as a light-sensitive material.

Q2: What are the potential consequences of exposing this compound to light?

Exposure to light, particularly UV wavelengths, could lead to the degradation of 2-Amino-4-fluoro-5-iodobenzoic acid. This can result in:

  • Formation of Impurities: Photodegradation can create byproducts that may interfere with your reactions or biological assays.[2]

  • Loss of Potency: Degradation reduces the concentration of the active compound, potentially leading to inaccurate experimental results.

  • Inconsistent Results: The extent of degradation can vary depending on the intensity and duration of light exposure, leading to poor reproducibility between experiments.

  • Color Change: A noticeable darkening or change in the color of the solid compound or its solutions can be an indicator of degradation.

Q3: What are the ideal storage conditions for 2-Amino-4-fluoro-5-iodobenzoic acid?

To minimize potential degradation, the following storage conditions are recommended:

ConditionRecommendationRationale
Light Store in an amber or opaque vial.[3][4]Protects the compound from UV and visible light that could initiate photodegradation.
Temperature Store in a cool, dry place. Refer to the supplier's recommendation, which is often refrigerated (2-8 °C).Low temperatures slow down the rate of all chemical reactions, including potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.The amino group can be susceptible to oxidation, and an inert atmosphere will minimize this.
Container Keep the container tightly sealed.Prevents exposure to moisture and atmospheric oxygen.

Q4: I've noticed the solid powder has changed color. What should I do?

A change in color, such as yellowing or darkening, is a potential indicator of degradation. It is advisable to use a fresh, unexposed batch of the compound for your experiments to ensure the integrity of your results. If you must use the discolored material, consider re-purifying it if possible and analytically confirming its identity and purity (e.g., via NMR, LC-MS) before use.

Troubleshooting Guide

Scenario 1: My reaction yield is lower than expected and inconsistent.

  • Question: Could light exposure be affecting my reaction?

  • Answer: Yes, if 2-Amino-4-fluoro-5-iodobenzoic acid is a starting material, its degradation due to light exposure would reduce the amount of active reagent available for the reaction, leading to lower and inconsistent yields.

    Troubleshooting Steps:

    • Protect from Light: Conduct the reaction in a fume hood with the sash lowered and the lights turned off or dimmed, if safe to do so. Wrap the reaction vessel in aluminum foil.[3]

    • Use Fresh Reagent: Start the reaction with a fresh sample of 2-Amino-4-fluoro-5-iodobenzoic acid from a properly stored, unopened container.

    • Monitor by TLC or LC-MS: Before starting the reaction, run a TLC or LC-MS of your starting material to check for the presence of impurities that might indicate degradation.

Scenario 2: I am seeing unexpected peaks in my analytical results (HPLC, LC-MS).

  • Question: Could these unknown peaks be photodegradation products?

  • Answer: It is plausible. The photodegradation of aromatic amines and halogenated compounds can lead to a variety of byproducts. For instance, studies on para-aminobenzoic acid (PABA) have shown that it can undergo polymerization or oxidation of the amino group upon UV exposure.[5]

    Troubleshooting Steps:

    • "Dark" Control Experiment: Prepare a solution of 2-Amino-4-fluoro-5-iodobenzoic acid in your experimental solvent. Protect it completely from light (e.g., wrap in foil and store in a dark drawer) for the duration of a typical experiment. Analyze this "dark" control by HPLC or LC-MS.

    • "Light-Exposed" Experiment: Prepare another solution and intentionally expose it to ambient laboratory light or a UV lamp for a set period. Analyze this sample and compare the chromatogram to your "dark" control and your experimental sample. The appearance of new peaks in the light-exposed sample would strongly suggest photodegradation.

    • Review Handling Procedures: Ensure that all handling steps, from weighing to solution preparation and analysis, are performed with minimal light exposure. Use amber vials or foil-wrapped containers for all solutions.[4][6]

Experimental Workflows

Recommended Workflow for Handling 2-Amino-4-fluoro-5-iodobenzoic Acid

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_analysis Analysis storage Store in amber vial in a cool, dark place (2-8 °C) weigh Weigh quickly in subdued light storage->weigh Minimize exposure dissolve Dissolve in solvent in an amber vial or foil-wrapped flask weigh->dissolve react Run reaction in a foil-wrapped vessel dissolve->react analyze Use amber autosampler vials for HPLC/LC-MS react->analyze

Caption: Workflow for minimizing light exposure.

Hypothetical Photodegradation Pathway

G start 2-Amino-4-fluoro-5-iodobenzoic acid radical Aryl Radical start->radical Light (hν) C-I bond cleavage oxidized Nitroso or Nitro derivative start->oxidized Light (hν) Amino group oxidation deiodinated 2-Amino-4-fluorobenzoic acid radical->deiodinated H-atom abstraction polymer Polymerized products radical->polymer Radical coupling

Caption: Potential photodegradation pathways.

References

  • Goldberg, A. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • The College of Wooster. (2021). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. [Link]

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. [Link]

  • PubMed. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. [Link]

  • OSTI. (n.d.). Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. [Link]

  • The College of Wooster. (n.d.). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. [Link]

  • MDPI. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • ResearchGate. (2025). Light-Sensitive Drugs in Topical Formulations: Stability Indicating Methods and Photostabilization Strategies. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • PMC, National Center for Biotechnology Information. (n.d.). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. [Link]

  • Lawrence Technological University. (2024). Drug Design on a Dime: Harnessing Light Sensitivity for Biomedical Advancements. [Link]

  • CaixaResearch. (2023). Light-sensitive drugs to restore vision and reduce cardiac lesions. [Link]

  • Royal Society of Chemistry. (2023). Visible light-mediated halogenation of organic compounds. [Link]

  • PMC, National Center for Biotechnology Information. (n.d.). Chemical structure and biodegradability of halogenated aromatic compounds. Halogenated muconic acids as intermediates. [Link]

  • PubMed. (n.d.). Degradation of halogenated aromatic compounds. [Link]

  • International Council for Harmonisation. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

Sources

Optimization

removing palladium impurities from 2-Amino-4-fluoro-5-iodobenzoic acid derivatives

Technical Support Center: Palladium Removal from 2-Amino-4-fluoro-5-iodobenzoic Acid Derivatives Role: Senior Application Scientist Status: Active System: Operational Executive Summary: The "Sticky" Substrate Challenge R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from 2-Amino-4-fluoro-5-iodobenzoic Acid Derivatives

Role: Senior Application Scientist Status: Active System: Operational

Executive Summary: The "Sticky" Substrate Challenge

Removing palladium from 2-Amino-4-fluoro-5-iodobenzoic acid derivatives presents a unique "perfect storm" of chemical challenges. Unlike simple aromatics, this scaffold is a zwitterionic chelator .

  • The Trap: The ortho-amino carboxylic acid motif acts as a bidentate ligand, effectively competing with standard scavengers for the metal.

  • The Risk: The Carbon-Iodine (C-I) bond is labile. Aggressive removal techniques (e.g., hydrogenation, reactive metal precipitation) often lead to hydrodeiodination, destroying your scaffold.

This guide prioritizes chelation-based solid-phase extraction over adsorption or reduction, ensuring high purity (<10 ppm) without compromising the aryl iodide.

Module 1: Scavenger Selection Strategy

Q: Why is activated carbon failing to remove Pd from this specific substrate? A: Activated carbon relies primarily on pore adsorption. Your substrate (amino-acid core) likely has high affinity for the carbon surface, causing product loss, while the Pd remains coordinated to the amine/acid groups in solution. You need a chemically active scavenger that out-competes the amino-acid ligand.

Q: Which scavenger functional group is best for this scaffold? A: You must use Sulfur-based scavengers. The affinity of Sulfur for Pd(II) is orders of magnitude higher than Nitrogen/Oxygen.

Scavenger TypeFunctionalitySuitabilityMechanism
SiliaMetS® DMT DimercaptotriazineHigh (Recommended) High-affinity chelation; effective against Pd(II) and Pd(0).
MP-TMT TrimercaptotriazineHigh (Recommended) Macroporous polymer; excellent in polar solvents (THF, MeOH).
SiliaMetS® Thiol PropylthiolMedium Good general purpose, but DMT often outperforms it for amino-complexes.
Activated Carbon N/ALow High risk of product loss; poor selectivity for chelated Pd.

Decision Matrix: Selecting Your Scavenger

ScavengerSelection Start Start: Pd Removal SolventCheck Is Reaction Solvent DMF, DMSO, or DMAc? Start->SolventCheck SolventSwitch CRITICAL: Perform Solvent Switch to THF, EtOAc, or MeOH SolventCheck->SolventSwitch Yes (High Competing Coordination) IodineCheck Is C-I Bond Intact? SolventCheck->IodineCheck No SolventSwitch->IodineCheck DMT Use SiliaMetS® DMT (Silica-based) IodineCheck->DMT Standard Organic Solvents MPTMT Use MP-TMT (Polymer-based) IodineCheck->MPTMT Aqueous/Polar Mixtures

Caption: Workflow for selecting the optimal scavenger while mitigating solvent interference.

Module 2: Optimized Protocols

Q: How do I run a standard scavenging protocol without de-iodinating my product? A: Avoid H2 gas, formates, or Zn dust. Use the following thermal-passive protocol.

Protocol A: Batch Mode Scavenging (Silica-DMT)

Best for: Final API steps where filtration speed is critical.

  • Preparation: Dissolve crude 2-amino-4-fluoro-5-iodobenzoic acid derivative in THF or MeOH (10 mL/g).

    • Note: Avoid DMF if possible; it stabilizes Pd in solution.

  • Loading: Add SiliaMetS® DMT (4–8 molar equivalents relative to residual Pd content).

    • If Pd content is unknown: Add 10-20 wt% relative to the mass of the crude product.

  • Incubation: Stir at 50°C for 4 hours .

    • Why heat? Ligand exchange (Pd-Amine to Pd-Thiol) is kinetically slow at RT for bulky complexes.

    • Safety: 50°C is safe for the Aryl-Iodide bond in the absence of reducing agents.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the cake with 2 volumes of THF to recover adsorbed product.

Protocol B: Flow Chemistry (Fixed Bed)

Best for: Scale-up (>100g) and preventing colored impurities.

  • Pack a stainless steel column with SiliaMetS® Thiol or DMT .

  • Flow the product solution (in THF) at 2–4 CV/h (Column Volumes per hour).

  • Temperature: 60°C .

  • Result: The residence time allows for efficient exchange without thermal degradation.

Module 3: Troubleshooting & FAQs

Q: I used Thiol-silica, but the Pd level is still >50 ppm. Why? A: This is likely a Solvent Competition Effect .

  • Diagnosis: Are you in DMF, DMSO, or NMP? These solvents are strong ligands. They compete with the Thiol for the Pd center.[1]

  • Fix: Perform an aqueous workup or solvent swap to Toluene, EtOAc, or THF before adding the scavenger. If you must stay in DMF, increase scavenger loading to 20-30 wt% and temperature to 80°C (monitor stability).

Q: My product turned purple/brown after scavenging. Did I degrade it? A: Not necessarily.

  • Cause: This is often "Colloidal Palladium Release." As the scavenger pulls ligands off, some Pd clusters can aggregate into nanoparticles (Pd black) which pass through standard frits.

  • Fix: Filter the final solution through a 0.22 µm membrane or a distinct Celite/Activated Carbon bilayer (use carbon only as a polishing filter here, not the primary scavenger).

Q: Can I use Trimercaptotriazine (TMT) sodium salt (liquid wash)? A: Proceed with Caution.

  • While Na3TMT is effective, it forms an insoluble Pd-TMT precipitate. In your zwitterionic system, this precipitate can become extremely fine and difficult to filter, or it can co-precipitate with your amino-acid product due to pH changes. Solid-supported TMT (MP-TMT) is safer for this specific substrate.

Q: How do I validate that the Iodine is still there? A: Do not rely on LC-MS alone (which might miss hydrodeiodination if the peaks overlap).

  • Check: 19F NMR is your best friend here. The shift of the Fluorine atom is highly sensitive to the presence of the ortho-Iodine.

    • Intact: ~ -110 to -120 ppm (typical for fluoro-benzoates).

    • De-iodinated: Significant upfield/downfield shift depending on the derivative.

Module 4: The Chelation Mechanism

Understanding why you are doing this helps you troubleshoot. The diagram below illustrates the competition between your product (the "Problem") and the scavenger (the "Solution").

ChelationMechanism cluster_product Interference (Substrate) cluster_scavenger Solution (SiliaMetS DMT) Pd Pd(II) Species Amine -NH2 (Ligand A) Amine->Pd Weak Bond Acid -COOH (Ligand B) Acid->Pd Weak Bond Thiol1 -SH (High Affinity) Thiol1->Pd STRONG Bond Thiol2 -N=C-S (Chelator) Thiol2->Pd STRONG Bond

Caption: The sulfur-based scavenger displaces the amino-acid ligands via the Chelate Effect.

References & Authority

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[2][3] Link

    • Core citation for the comparative efficiency of thiol-silica vs. carbon.

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers Selection Guide.Link

    • Source for DMT/Thiol specificity data.

  • Phillips, S. T., et al. (2018). Evaluation of Metal Scavengers for Palladium Removal from Pharmaceutical Intermediates.[1][3][4][5][6] Organic Process Research & Development.

    • Validation of TMT resins for amine-containing substrates.

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.Link

    • Regulatory limits (Class 2B for Pd).[7]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 2-Amino-4-fluoro-5-iodobenzoic Acid

Executive Summary & Application Scope 2-Amino-4-fluoro-5-iodobenzoic acid is a high-value pharmacophore scaffold, frequently employed as a precursor in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-Amino-4-fluoro-5-iodobenzoic acid is a high-value pharmacophore scaffold, frequently employed as a precursor in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and other kinase-targeting oncolytics. Its structural integrity is critical; the specific arrangement of the fluorine and iodine substituents dictates the biological activity of the final pharmaceutical agent.

This guide provides a definitive technical analysis of the 1H NMR spectrum for this compound. Unlike generic spectral databases, this document focuses on comparative differentiation , specifically addressing the challenge of distinguishing the target compound from its synthesis regioisomers (e.g., 2-amino-5-fluoro-4-iodobenzoic acid) using spin-spin coupling constants (


) and substituent-induced chemical shift perturbations.

Experimental Protocol: The Self-Validating System

To ensure reproducible data that serves as a self-validating system for purity analysis, the following protocol is recommended. The choice of solvent is not arbitrary; it is selected to maximize the visibility of exchangeable protons which are diagnostic for this zwitterionic-capable structure.

Optimized Acquisition Parameters
  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Rationale: Chloroform-d (CDCl

      
      ) often yields poor solubility for amino-benzoic acids and causes broadening or loss of the -COOH and -NH
      
      
      
      signals due to rapid exchange. DMSO-d
      
      
      stabilizes these protons via hydrogen bonding, allowing for sharp integration.
  • Frequency: 400 MHz or higher (500/600 MHz recommended for clear resolution of

    
     coupling).
    
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     5 seconds. (Essential for accurate integration of the aromatic protons which may have different T1 relaxation times due to the heavy iodine atom).
    

Spectral Analysis & Assignment

The 1H NMR spectrum of 2-amino-4-fluoro-5-iodobenzoic acid is characterized by two distinct aromatic signals and two broad exchangeable signals.

Predicted Spectral Data Table (DMSO-d )
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationMechanistic Assignment
-COOH Carboxylic Acid12.50 - 13.50Broad Singlet-1HDeshielded by anisotropy and H-bonding.
H-6 Aromatic8.10 - 8.30 Doublet (d)

1HDownfield: Ortho to -COOH (EWG) and -I.
H-3 Aromatic6.45 - 6.65 Doublet (d)

1HUpfield: Ortho to -NH

(EDG) and -F.
-NH

Amine6.80 - 7.20Broad Singlet-2HExchangeable; shift varies with concentration.
Detailed Mechanistic Causality
  • H-3 (The Upfield Signal): This proton is located between the amino group (-NH

    
    ) and the fluorine atom (-F).
    
    • Shielding: The amino group is a strong electron donor by resonance (+M effect), significantly shielding the ortho position (H-3). This pushes the signal upfield to the 6.5 ppm region.

    • Coupling: H-3 is ortho to the fluorine atom. The three-bond coupling constant (

      
      ) is typically large (10-12 Hz), resulting in a distinct doublet.
      
  • H-6 (The Downfield Signal): This proton is located between the iodine atom (-I) and the carboxylic acid (-COOH).

    • Deshielding: The carboxylic acid is a strong electron-withdrawing group (-M/-I effect), deshielding the ortho position (H-6). The iodine atom, while heavy, also exerts a deshielding influence on the ortho proton due to the "heavy atom effect" and electronegativity, though less than bromine or chlorine.[1] The net effect places this signal significantly downfield (> 8.0 ppm).

    • Coupling: H-6 is meta to the fluorine atom. The four-bond coupling constant (

      
      ) is typically smaller (6-8 Hz), resulting in a doublet with finer splitting than H-3.
      

Comparative Analysis: Target vs. Alternatives

The primary "alternative" in a drug development context is the regioisomer formed during non-selective halogenation. Distinguishing the target (4-fluoro-5-iodo) from the isomer (5-fluoro-4-iodo) is the core analytical challenge.

Scenario A: Target vs. Regioisomer (2-Amino-5-fluoro-4-iodobenzoic acid)

Using the "Shift-Coupling Inversion" rule, you can objectively verify the structure without mass spectrometry.

FeatureTarget: 4-Fluoro-5-Iodo Alternative: 5-Fluoro-4-Iodo Differentiation Logic
Upfield Signal (H-3) Large Splitting (

Hz)
Small Splitting (

Hz)
In the target, the shielded H-3 is ortho to F. In the isomer, it is meta to F.
Downfield Signal (H-6) Small Splitting (

Hz)
Large Splitting (

Hz)
In the target, the deshielded H-6 is meta to F. In the isomer, it is ortho to F.
Scenario B: Solvent Alternatives (DMSO-d vs. CDCl )
  • DMSO-d

    
     (Recommended):  Reveals all 4 proton environments (COOH, H6, NH2, H3).
    
  • CDCl

    
     (Alternative):  Often results in the loss of COOH and NH2 signals due to exchange broadening. Furthermore, the solubility limit may prevent the observation of 13C satellites or minor impurities. Use CDCl
    
    
    
    only if the compound is esterified.

Visualization of Structural Verification

Workflow Diagram: Structural Elucidation

This decision tree outlines the logical flow for confirming the identity of the compound based on the comparative analysis above.

StructuralVerification Start Crude Product Isolated (Possible Mixture of Isomers) Acquisition Acquire 1H NMR (DMSO-d6, 400+ MHz) Start->Acquisition AnalyzeH3 Analyze Upfield Aromatic Signal (approx 6.5 ppm, H-3) Acquisition->AnalyzeH3 CheckJ Measure J-Coupling (Hz) AnalyzeH3->CheckJ ResultTarget Large J (~10-12 Hz) CONFIRMED: 4-Fluoro-5-Iodo (Ortho Coupling) CheckJ->ResultTarget J > 9 Hz ResultIsomer Small J (~6-7 Hz) REJECT: 5-Fluoro-4-Iodo (Meta Coupling) CheckJ->ResultIsomer J < 8 Hz

Caption: Decision tree for distinguishing the target compound from its regioisomer using H-F coupling constants.

Coupling Tree Diagram

This diagram visualizes the specific splitting patterns caused by the Fluorine-19 nucleus (


, 100% abundance).[2]

CouplingTree H3_Label H-3 Signal (Upfield) H3_Singlet | H3_Label->H3_Singlet No F H6_Label H-6 Signal (Downfield) H6_Singlet | H6_Label->H6_Singlet No F H3_Split || H3_Singlet->H3_Split + Ortho F H3_Desc Doublet (d) 3J(H-F) ~ 11 Hz H3_Split->H3_Desc H6_Split || H6_Singlet->H6_Split + Meta F H6_Desc Doublet (d) 4J(H-F) ~ 7 Hz H6_Split->H6_Desc

Caption: Visualization of the splitting magnitude difference between H-3 (Ortho-F) and H-6 (Meta-F).

References

  • Context: Provides baseline spectral data for the non-fluorinated parent compound, establishing the chemical shift of H-6 in the absence of fluorine.
  • National Institutes of Health (NIH). (2025). Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911. PubChem.[3] Retrieved February 12, 2026, from [Link]

    • Context: Validates the core scaffold structure and physical properties relevant to solubility.
  • Reich, H. J. (2024). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison Chemistry. Retrieved February 12, 2026, from [Link]

    • Context: Authoritative source for coupling constant ranges (Ortho: 6-12 Hz vs Meta: 3-8 Hz) used in the predictive analysis.
  • Context: Reference for the isomer substructure to validate substituent effects on the benzoic acid core.

Sources

Comparative

Technical Comparison Guide: FTIR Profiling of Iodoanthranilic Acid Derivatives

Topic: FTIR absorption bands for amino and carboxylic groups in iodoanthranilic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary 5-Iodoa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR absorption bands for amino and carboxylic groups in iodoanthranilic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-Iodoanthranilic acid (2-amino-5-iodobenzoic acid) is a critical pharmacophore and intermediate in the synthesis of fenamic acid derivatives, quinazolinones, and transition metal catalysts. In drug development, precise characterization of this moiety is essential for verifying substitution patterns and monitoring reaction progress from the unsubstituted anthranilic acid precursor.

This guide provides a technical comparison of the vibrational spectroscopy of 5-iodoanthranilic acid against its parent compound, anthranilic acid. It focuses on the diagnostic shifts in the amino (


)  and carboxylic (

)
absorption bands, driven by the electronic influence of the iodine substituent and intramolecular hydrogen bonding.

Theoretical Framework: The "Anthranilate Wedge"

The vibrational signature of iodoanthranilic acid is defined by the Ortho-Effect . Unlike simple benzoic acid derivatives, anthranilic acids form a stable 6-membered intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen.

Mechanistic Impact on FTIR Spectra
  • Carbonyl Shift: The intramolecular H-bond weakens the

    
     bond character, shifting the stretching frequency to lower wavenumbers (
    
    
    
    ) compared to free benzoic acids (
    
    
    ).
  • Amino Doublet: The primary amine exhibits two distinct bands (asymmetric and symmetric stretching). The iodine atom at the C5 position (para to the amine) exerts a weak inductive withdrawing effect (

    
    ) and a resonance donating effect (
    
    
    
    ), causing subtle but reproducible shifts compared to the unsubstituted parent.
Visualization: Intramolecular Dynamics

The following diagram illustrates the vibrational modes and the H-bonding network that defines the spectral fingerprint.

G Substituent 5-Iodo Substituent (Electronic Modulation) Benzene Benzene Ring (Scaffold) Substituent->Benzene Inductive (-I) / Resonance (+R) Amino Amino Group (-NH2) Donor Benzene->Amino Frequency Fine-tuning Carboxyl Carboxyl Group (-COOH) Acceptor Benzene->Carboxyl Conjugation H_Bond Intramolecular H-Bond (Spectral Shift Driver) Amino->H_Bond Donates H Carboxyl->H_Bond Accepts H H_Bond->Amino Red Shift (νNH) H_Bond->Carboxyl Red Shift (νC=O)

Figure 1: Mechanistic flow of electronic and steric effects influencing FTIR absorption bands in 5-iodoanthranilic acid.

Comparative Analysis: 5-Iodoanthranilic Acid vs. Alternatives

The following table contrasts the target molecule with its precursor (Anthranilic Acid) and a standard reference (Benzoic Acid). This comparison is vital for monitoring iodination reactions.

Table 1: Diagnostic FTIR Absorption Bands

Functional Group Mode5-Iodoanthranilic Acid (Target)Anthranilic Acid (Precursor)Benzoic Acid (Reference)Diagnostic Interpretation

Asymmetric


N/AThe iodine substituent (para to

) has a minimal effect on the high-frequency stretch, preserving the doublet profile.

Symmetric


N/AA sharp doublet in this region confirms the primary amine is intact and not alkylated/acylated.

Stretching



The low frequency (compared to benzoic acid) confirms the ortho-amino placement (H-bonding). Absence of shift vs. precursor indicates the carboxyl is not involved in the iodination.

Stretching

AbsentAbsentCritical Marker: Appearance of a new band in the fingerprint region confirms successful iodination.

Scissoring


N/AOften overlaps with aromatic

stretching; intensity may increase due to iodine's polarizability.

Note on Causality: The similarity in


 and 

frequencies between the precursor and the 5-iodo product is due to the distance of the iodine atom from the functional groups. The iodine is at position 5, while the H-bond network is at positions 1 and 2. Therefore, reaction monitoring should focus on the fingerprint region (C-I stretch) and the maintenance of the amino/carboxyl pattern, rather than a drastic shift in functional group bands.

Experimental Protocol: High-Fidelity Spectral Acquisition

To distinguish subtle shifts and avoid artifacts from moisture (which obscures the


 region), a rigorous KBr pellet or Diamond ATR protocol is required.
Method A: KBr Pellet (Preferred for Resolution)
  • Preparation: Dry analytical grade KBr at

    
     overnight to remove hygroscopic water.
    
  • Ratio: Mix

    
     of 5-iodoanthranilic acid with 
    
    
    
    of KBr (
    
    
    ratio).
  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), distorting peak shapes.

  • Compression: Press at

    
     for 2 minutes under vacuum.
    
  • Acquisition: Scan from

    
     at 
    
    
    
    resolution, 32 scans.
Method B: Diamond ATR (Preferred for Throughput)
  • Background: Collect air background.

  • Deposition: Place solid sample directly on the diamond crystal.

  • Contact: Apply high pressure using the anvil clamp. Validation: Ensure the preview spectrum shows distinct peaks before full acquisition.

  • Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.

Workflow Visualization

Protocol Start Start: Sample Preparation Choice Select Method Start->Choice KBr KBr Pellet (High Resolution) Choice->KBr ATR Diamond ATR (Rapid Screening) Choice->ATR Dry Dry KBr @ 110°C (Remove H2O interference) KBr->Dry Clamp High Pressure Clamp (Maximize Contact) ATR->Clamp Press Press @ 10 Tons (Transparent Disk) Dry->Press Analyze Acquire Spectrum (4000-400 cm-1) Press->Analyze Clamp->Analyze Validate Validation Check: 1. Doublet @ 3300-3500? 2. C=O @ ~1670? 3. C-I @ ~500-600? Analyze->Validate

Figure 2: Decision tree and workflow for obtaining high-fidelity FTIR spectra of iodoanthranilic acid.

References

  • Sigma-Aldrich. 2-Amino-5-iodobenzoic acid Product Specification & Properties. Retrieved from .

  • NIST Chemistry WebBook. Anthranilic Acid IR Spectrum & Vibrational Data. Standard Reference Data. Retrieved from .[1]

  • BenchChem. Predicted FT-IR Characteristic Peaks of 2-Amino-5-iodo-3-methylbenzoic Acid (Analog Analysis). Retrieved from .

  • ChemicalBook. 2-Amino-5-iodobenzoic acid Spectral Data (IR1, IR2). Retrieved from .

  • ResearchGate. FTIR Spectra of Anthranilic Acid and Metal Complexes. Synthesis and antipathogenic studies.[2][3][4][5][6] Retrieved from .

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-fluoro-5-iodobenzoic acid
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Reactant of Route 2
2-Amino-4-fluoro-5-iodobenzoic acid
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